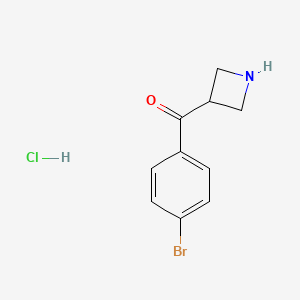

3-(4-Bromobenzoyl)azetidine hydrochloride

Description

Contextualization within Azetidine (B1206935) Chemistry

Azetidines are four-membered nitrogen-containing heterocyclic compounds. Their strained ring system imparts unique chemical reactivity and conformational rigidity, making them attractive scaffolds in drug design. nih.govrsc.org The incorporation of an azetidine ring can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and binding affinity to biological targets. nih.gov

The presence of the 4-bromobenzoyl group attached to the 3-position of the azetidine ring in the title compound provides a key point for further chemical modification. The bromo-substituted phenyl ring can participate in various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Furthermore, the ketone linkage offers possibilities for further functionalization. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

Rationale for Investigating the Chemical Compound

The primary rationale for investigating 3-(4-Bromobenzoyl)azetidine hydrochloride lies in its potential as a versatile intermediate in the synthesis of novel chemical entities with potential therapeutic applications. The combination of the rigid azetidine core and the reactive bromobenzoyl moiety makes it a valuable precursor for generating libraries of compounds for high-throughput screening in drug discovery programs.

The azetidine scaffold is a known constituent of several biologically active compounds, exhibiting a wide range of pharmacological activities, including antibacterial, and anticancer properties. nih.gov Researchers are interested in exploring how the specific substitution pattern of this compound can be leveraged to design molecules with improved potency, selectivity, and pharmacokinetic profiles. The 4-bromophenyl group, in particular, is a common feature in many pharmaceutical agents, and its presence in this building block allows for the exploration of structure-activity relationships in a targeted manner.

Overview of Current Research Trajectories

Current research involving compounds structurally related to this compound is primarily focused on their application as building blocks in medicinal chemistry. While specific research exclusively on the title compound is not extensively documented in publicly available literature, the synthesis and utilization of analogous structures provide insight into its potential research trajectories.

One key area of investigation is the use of similar azetidine derivatives in the development of enzyme inhibitors and receptor modulators. The rigid nature of the azetidine ring can help to pre-organize the conformation of a molecule, leading to enhanced binding to a specific biological target.

Another significant research direction involves the use of the bromo-substituent for the synthesis of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This allows for the rapid diversification of the core structure, enabling the exploration of a wider chemical space in the search for new drug candidates.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidin-3-yl-(4-bromophenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO.ClH/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8;/h1-4,8,12H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOBLVAZCZRKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)C2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Research

Established Synthetic Routes for 3-(4-Bromobenzoyl)azetidine hydrochloride

The synthesis of this compound can be conceptually approached through two primary stages: the formation of the azetidine (B1206935) ring and the subsequent acylation of the nitrogen atom.

One of the most common methods for constructing the azetidine ring involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. For instance, a suitable precursor, such as a 3-hydroxy-1-(tert-butoxycarbonyl)azetidine, can be synthesized and then subjected to N-acylation followed by deprotection and salt formation.

A plausible synthetic route would involve the acylation of a pre-formed 3-substituted azetidine hydrochloride. The reaction of azetidine or a 3-substituted azetidine with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine (B128534), would yield the desired N-acylated product. acs.orgyoutube.com Subsequent treatment with hydrochloric acid would then afford the hydrochloride salt.

| Reactants | Reagents and Conditions | Product | Reference |

| Azetidine hydrochloride | 4-Bromobenzoyl chloride, Triethylamine, Dichloromethane (B109758) | 3-(4-Bromobenzoyl)azetidine | acs.orgyoutube.com |

| 3-(4-Bromobenzoyl)azetidine | Hydrochloric acid | This compound | - |

Novel Approaches in the Synthesis of the Azetidine Core

Recent research has focused on developing more efficient and selective methods for synthesizing the azetidine core, which are applicable to the eventual synthesis of compounds like this compound.

Chemo- and Regioselective Synthesis

Modern synthetic strategies often employ transition-metal-catalyzed reactions to achieve high chemo- and regioselectivity. For example, palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of functionalized azetidines. rsc.org This approach allows for the direct conversion of an acyclic amine precursor containing a suitable directing group into the corresponding azetidine, often with high control over the position of ring closure.

Another innovative method involves the [2+2] cycloaddition of imines with alkenes. rsc.org This approach can provide direct access to the azetidine core with specific substitution patterns, depending on the choice of starting materials and catalyst.

Stereoselective Synthesis of Azetidine Derivatives

The development of stereoselective methods for azetidine synthesis is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Asymmetric catalysis, employing chiral ligands or catalysts, has been successfully applied to various azetidine-forming reactions.

One notable example is the use of chiral tert-butanesulfinamides to guide the stereochemical outcome of the addition of nucleophiles to imines, which can be elaborated into chiral azetidines. acs.org This method provides a scalable and reliable route to enantioenriched C2-substituted azetidines. acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of any synthetic protocol to maximize yield and purity while minimizing reaction times and by-product formation. For the synthesis of this compound, key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the N-acylation step, aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are typically employed to avoid side reactions with the acyl chloride. The choice of base is also important; tertiary amines such as triethylamine or diisopropylethylamine are commonly used to neutralize the hydrochloric acid generated during the reaction.

| Parameter | Typical Conditions | Justification |

| Solvent | Dichloromethane, Tetrahydrofuran | Aprotic, dissolves reactants |

| Base | Triethylamine, Diisopropylethylamine | Neutralizes HCl by-product |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS for completion |

Application of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. In the context of azetidine synthesis, this includes the use of safer solvents, minimizing waste, and employing catalytic methods.

For instance, the use of water as a solvent or the development of solvent-free reaction conditions are active areas of research. Catalytic approaches, such as the use of transition-metal catalysts, are inherently greener as they reduce the need for stoichiometric reagents. Furthermore, atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, are being explored to minimize waste generation.

Advanced Spectroscopic and Chromatographic Techniques for Compound Elucidation and Purity Assessment

The structural elucidation and purity assessment of this compound would rely on a combination of advanced spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to determine the number and connectivity of protons in the molecule. Characteristic signals for the aromatic protons of the 4-bromobenzoyl group and the aliphatic protons of the azetidine ring would be expected.

¹³C NMR: Would provide information about the carbon skeleton of the molecule.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): Would be the primary method for assessing the purity of the final compound.

Thin-Layer Chromatography (TLC): Would be used for rapid monitoring of the progress of the reaction.

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| HRMS | Exact mass and elemental composition |

| HPLC | Purity assessment |

| TLC | Reaction monitoring |

Molecular Pharmacology and Biochemical Mechanism Research in Vitro Focus

In Vitro Receptor Binding Affinity Profiling

A comprehensive search for in vitro receptor binding affinity data for 3-(4-Bromobenzoyl)azetidine hydrochloride yielded no specific results. Typically, such studies would involve screening the compound against a panel of known receptors, such as G-protein coupled receptors (GPCRs), nuclear receptors, and ligand-gated ion channels, to determine its binding affinity (usually expressed as Ki or IC50 values). This information is crucial for identifying primary biological targets and understanding potential off-target effects. For instance, studies on other azetidine (B1206935) derivatives have revealed affinities for various receptors, including nicotinic acetylcholine receptors and NMDA receptors, highlighting the diverse potential of this chemical scaffold. nih.govnih.gov However, no such binding profile is currently available for this compound.

Enzyme Kinetics and Inhibition Studies

There is a lack of published data concerning the enzyme kinetics and inhibitory effects of this compound. Such studies are fundamental in drug discovery to determine if a compound acts as an enzyme inhibitor, and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive). While related structures containing a bromobenzoyl moiety have been investigated as inhibitors for enzymes like α-glucosidase, no specific IC50 values or kinetic constants (Km, Vmax) for this compound have been reported. mdpi.com

Ligand-Gated Ion Channel Modulation Investigations (In Vitro)

No specific data from in vitro investigations into the modulation of ligand-gated ion channels by this compound is currently available. Ligand-gated ion channels are critical targets for many therapeutic agents, and their modulation can have significant physiological effects. nih.gov Techniques such as patch-clamp electrophysiology on cells expressing specific ion channel subunits would be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator. researchgate.net While the azetidine ring is a component of molecules known to interact with these channels, the specific effects of the 3-(4-bromobenzoyl) substitution are uncharacterized. nih.gov

Analysis of Intracellular Signaling Pathway Perturbations (Cell-Based Assays, In Vitro)

There is no available information from cell-based assays regarding the perturbation of intracellular signaling pathways by this compound. These assays are essential to understand the functional consequences of a compound's interaction with a cellular target. reactionbiology.com Such studies would typically measure changes in second messengers (e.g., cAMP, Ca2+), protein phosphorylation cascades (e.g., MAPK/ERK pathway), or gene expression levels in response to compound treatment. The absence of this data means the downstream cellular effects of this compound remain unknown.

Investigation of Ligand-Target Interaction Dynamics

Detailed biophysical studies on the interaction dynamics between this compound and any specific biological target have not been published. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide valuable data on the kinetics (kon, koff) and thermodynamics (ΔH, ΔS) of binding. reactionbiology.com This information is critical for understanding the molecular basis of the ligand-target interaction and for guiding lead optimization in drug development. Without such studies, the molecular recognition profile of this compound remains undefined.

Adenylate Cyclase Inhibition/Activation Assays (In Vitro)

No in vitro data is available regarding the effect of this compound on adenylate cyclase activity. Adenylate cyclase is a key enzyme in cellular signaling, responsible for the synthesis of cyclic AMP (cAMP). nih.gov Assays to determine whether a compound inhibits or activates this enzyme are a standard part of pharmacological profiling. nih.gov While some brominated compounds have been shown to inhibit adenylate cyclase, this cannot be extrapolated to the specific compound without direct experimental evidence.

Identification and Characterization of Biochemical Targets

Target Identification Strategies for 3-(4-Bromobenzoyl)azetidine hydrochloride

Specific studies employing target identification strategies for this compound have not been reported in the available literature. The following subsections describe general methodologies that could be applied for this purpose.

There are no published studies that have utilized affinity chromatography to identify the biochemical targets of this compound. This technique would typically involve immobilizing the compound on a solid support to capture its binding partners from cell or tissue lysates.

No proteomic profiling studies have been conducted to identify proteins that are differentially expressed or modified in response to treatment with this compound. Such an approach could provide insights into the cellular pathways affected by the compound.

Target Validation Methodologies (In Vitro)

As no primary targets for this compound have been identified, there are no subsequent in vitro validation studies to report. Target validation would typically involve a series of experiments to confirm the direct interaction between the compound and its putative target and to characterize the functional consequences of this interaction.

Elucidation of Allosteric Modulatory Mechanisms

There is no information available to suggest that this compound functions as an allosteric modulator of any protein. The investigation of such mechanisms would require the prior identification of a specific biological target.

Assessment of Polypharmacology and Off-Target Interactions (In Vitro)

An assessment of the polypharmacology and off-target interactions of this compound has not been reported. In vitro screening against a panel of receptors, enzymes, and ion channels would be necessary to evaluate its selectivity and potential for off-target effects.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic and Geometric Structure

There are no available research articles detailing quantum chemical calculations, such as Density Functional Theory (DFT), specifically for 3-(4-Bromobenzoyl)azetidine hydrochloride. Such studies would be invaluable for understanding the molecule's electronic properties, including orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. These calculations would also provide the most stable, optimized geometric structure, defining bond lengths, bond angles, and dihedral angles, which are fundamental for all further modeling studies.

Conformational Analysis and Energy Landscapes

Specific conformational analyses or explorations of the potential energy surface for this compound have not been published. A comprehensive conformational search would identify the various low-energy shapes (conformers) the molecule can adopt. Understanding the energy landscape is crucial as the biologically active conformation is often one of the most stable forms. The flexibility around the bond connecting the azetidine (B1206935) ring and the carbonyl group would be a key area of investigation.

Molecular Docking Simulations of Ligand-Target Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. vistas.ac.in While studies on other azetidine derivatives have utilized docking to explore their potential as inhibitors for various targets, researchgate.netacs.org there are no published docking simulations specifically involving this compound. Identifying a biological target and performing docking studies would be the first step in hypothesizing a mechanism of action and predicting binding affinity.

Molecular Dynamics Simulations to Explore Binding Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of a predicted ligand-protein complex over time. researchgate.net These simulations provide insights into the dynamic behavior of the complex, revealing how the ligand and protein adjust to each other and the stability of key interactions (e.g., hydrogen bonds). No MD simulation studies have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. atlantis-press.com These models are used to predict the activity of new, unsynthesized compounds. researchgate.netmdpi.com For this compound to be included in a QSAR model, a dataset of structurally related compounds with measured biological activity would be required. Currently, no such QSAR studies that specifically analyze this compound are available in the literature.

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net Ligand-based drug design, on the other hand, uses the knowledge of known active molecules to design new ones. nih.gov Without a known biological target or a set of known active analogs, the application of these methodologies to this compound has not been documented.

Computational Prediction of ADMET-Related Molecular Properties

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. uin-malang.ac.idnih.gov Various computational tools can predict properties like solubility, lipophilicity (logP), blood-brain barrier permeability, and potential for toxicity. phcogj.comphcogj.com While general ADMET predictions can be generated for any chemical structure, no specific, published studies have focused on a detailed computational ADMET profile of this compound.

Potential Applications As a Chemical Probe or Lead Compound in Medicinal Chemistry Research

Utility in Investigating Specific Biological Pathways

As a chemical probe, 3-(4-Bromobenzoyl)azetidine hydrochloride can be a valuable tool for the elucidation of complex biological pathways. The defined three-dimensional structure imposed by the azetidine (B1206935) ring allows for specific interactions with biological targets such as enzymes, receptors, and ion channels. The bromobenzoyl group can participate in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which can contribute to binding affinity and selectivity.

The bromine atom on the phenyl ring serves as a versatile handle for further chemical modification. For instance, it can be utilized in cross-linking experiments to covalently label target proteins, aiding in their identification and the characterization of binding sites. Furthermore, the introduction of reporter tags, such as fluorescent dyes or biotin, at this position can enable the visualization and tracking of the molecule within cellular systems, providing insights into its distribution, localization, and engagement with its biological targets.

Role as a Scaffold for Novel Chemical Entity Development

The azetidine ring is considered a "privileged scaffold" in drug discovery, offering a favorable balance of rigidity and stability. nih.gov This rigid framework helps to pre-organize the substituents in a defined spatial orientation, which can lead to higher binding affinities for target proteins. The use of azetidine-based scaffolds has been instrumental in the development of diverse compound libraries for screening against various therapeutic targets, including those in the central nervous system (CNS). nih.govacs.orgnih.gov

This compound can serve as an excellent starting point for the development of novel chemical entities. The azetidine nitrogen can be functionalized to introduce a wide range of substituents, allowing for the exploration of chemical space around the core scaffold. The 4-bromobenzoyl moiety also provides a vector for chemical diversification. The combination of these modification points allows for the systematic optimization of pharmacological properties.

Table 1: Potential Chemical Modifications of this compound for Novel Chemical Entity Development

| Modification Site | Potential Reactions | Desired Outcome |

| Azetidine Nitrogen | N-alkylation, N-arylation, Amide coupling | Modulate solubility, permeability, and target interactions |

| Bromine Atom | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination | Introduce diverse substituents to probe structure-activity relationships |

| Benzoyl Carbonyl | Reduction to alcohol, Grignard addition | Alter hydrogen bonding capacity and steric profile |

Application in Phenotypic Screening Assays (In Vitro)

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has re-emerged as a powerful approach in drug discovery. This method does not require prior knowledge of a specific biological target. Azetidine-containing compounds have been successfully employed in phenotypic screens to identify molecules with desired biological activities. lifechemicals.com For example, a phenotypic screen of azetidine derivatives led to the identification of compounds with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis.

The structural characteristics of this compound make it a suitable candidate for inclusion in phenotypic screening libraries. Its relatively small size and lead-like properties are advantageous for cell-based assays. The diverse functionalities present in the molecule increase the probability of interacting with a variety of cellular components and eliciting a measurable phenotypic response.

Strategies for In Vitro Lead Optimization and Profiling

Once a lead compound like this compound is identified from a screening campaign, the subsequent phase of lead optimization is critical for improving its drug-like properties. This iterative process involves the synthesis and testing of analogs to enhance potency, selectivity, and pharmacokinetic parameters. youtube.comnuvisan.com

For this compound, a key strategy for in vitro lead optimization would involve systematic modification of its core structure. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogs with diverse substituents on the phenyl ring. This approach enables a detailed exploration of the structure-activity relationship (SAR) at this position.

Simultaneously, modifications at the azetidine nitrogen would be pursued. Introducing different alkyl or aryl groups can significantly impact properties such as lipophilicity, solubility, and metabolic stability. In vitro assays would be employed to profile these new analogs for parameters such as:

Target binding affinity: To assess improvements in potency.

Selectivity: To evaluate off-target effects.

Solubility: A critical parameter for oral bioavailability.

Metabolic stability: Using liver microsomes to predict in vivo clearance.

Cell permeability: Assays such as the parallel artificial membrane permeability assay (PAMPA) to predict absorption.

Table 2: Key In Vitro Assays for Lead Optimization and Profiling

| Assay Type | Parameter Measured | Importance in Drug Discovery |

| Biochemical Assays | Target binding affinity (e.g., IC50, Kd) | Potency and efficacy |

| Cell-based Assays | Cellular activity (e.g., EC50) | Functional effect in a biological context |

| Selectivity Panels | Binding to off-target proteins | Safety and side-effect profile |

| Solubility Assays | Kinetic and thermodynamic solubility | Bioavailability and formulation |

| Metabolic Stability Assays | In vitro half-life in liver microsomes | In vivo clearance and dosing regimen |

| Permeability Assays | Cell permeability (e.g., Caco-2, PAMPA) | Absorption and distribution |

Contribution to Understanding Structure-Function Relationships in Biological Systems

The systematic study of analogs derived from this compound can provide valuable insights into the structure-function relationships of its biological target(s). By correlating changes in the chemical structure with alterations in biological activity, researchers can build a detailed pharmacophore model. This model can elucidate the key molecular features required for target recognition and modulation. nih.govnih.gov

For instance, by varying the substituent at the 4-position of the phenyl ring (via modification of the bromine atom), one can probe the size, electronic, and hydrophobic requirements of the binding pocket. Similarly, modifications at the azetidine nitrogen can reveal how interactions in that region of the molecule contribute to affinity and selectivity. This detailed understanding of the structure-function relationship is not only crucial for the optimization of the lead compound itself but also provides fundamental knowledge about the biological system being studied.

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Technologies

High-Throughput Screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. lifechemicals.com The integration of 3-(4-Bromobenzoyl)azetidine hydrochloride and its derivatives into HTS campaigns is a critical future step. The azetidine (B1206935) ring is increasingly valued in screening libraries for its ability to introduce three-dimensional complexity. lifechemicals.com Advanced HTS methodologies, such as high-content screening (HCS), DNA-encoded library technology (DELT), and fragment-based screening, could leverage this compound to identify novel biological probes and hit compounds.

For instance, incorporating fluorescent tags onto the molecule would enable its use in sophisticated HCS assays, allowing for the visualization of its effects on cellular morphology, protein localization, or other phenotypic changes. As a fragment, the core structure could be screened against protein targets using biophysical methods to identify low-affinity binders that can be elaborated into potent leads.

| HTS Technology | Principle of Operation | Potential Application for this compound | Key Insights Gained |

|---|---|---|---|

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple phenotypic parameters in cells. | Screening for compounds that induce specific cellular changes (e.g., reverse disease phenotype, alter organelle morphology). | Target-agnostic discovery, understanding of cellular mechanism of action. |

| DNA-Encoded Library Technology (DELT) | Screening vast libraries of compounds, each tagged with a unique DNA barcode, against a target protein. | Inclusion of the azetidine scaffold in a DELT library to identify binders for difficult-to-purify proteins. | Rapid identification of binding fragments or hits for a wide range of targets. |

| Fragment-Based Screening (FBS) | Screening low molecular weight compounds ("fragments") to identify weak binders that can be optimized into potent leads. | Using the core molecule as a fragment to screen against targets like kinases or proteases via biophysical methods (e.g., SPR, NMR). | High hit quality, efficient exploration of chemical space, and better ligand efficiency. |

| Affinity Selection-Mass Spectrometry (AS-MS) | Incubating a compound library with a target protein, separating protein-ligand complexes, and identifying bound compounds by mass spectrometry. | Screening a library of azetidine derivatives against a target protein or complex mixture of proteins. | Direct identification of binders and their relative affinities without requiring labeled compounds. |

Exploration of New Chemical Space Based on the Azetidine Core

The true potential of this compound lies in its utility as a starting point for exploring new chemical space. The azetidine scaffold provides a rigid and defined three-dimensional geometry, which is a desirable trait in drug design. enamine.net Methodologies like diversity-oriented synthesis (DOS) can be employed to generate a library of analogues with significant structural variation, starting from this core structure. nih.govrsc.org

Key modification points include:

The Azetidine Nitrogen: Alkylation, acylation, or arylation can introduce a wide range of substituents, modulating properties like polarity, basicity, and steric bulk.

The Benzoyl Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This can be used to probe interactions with specific pockets in a target protein.

The Azetidine Ring itself: More complex synthetic routes could modify the ring to create spirocyclic or fused systems, further exploring novel three-dimensional shapes. mdpi.com

This systematic exploration can lead to the discovery of compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles.

| Synthetic Strategy | Description | Targeted Molecular Property | Example Modification |

|---|---|---|---|

| Parallel Synthesis | Simultaneously synthesizing a large number of analogues by systematically varying substituents at defined positions. | Structure-Activity Relationship (SAR), potency, selectivity. | Reacting the azetidine nitrogen with a library of carboxylic acids. |

| Diversity-Oriented Synthesis (DOS) | Creating structurally complex and diverse molecules from simple starting materials, often building in stereochemical complexity. nih.gov | Novelty of scaffolds, exploration of uncharted chemical space. | Using the azetidine as a core to build fused or spirocyclic ring systems. |

| Fragment-Based Elaboration | Growing or linking fragments that are known to bind to a target, using the azetidine core as a linker or central scaffold. | Binding affinity, potency. | Identifying a second fragment that binds near the first and linking them via the azetidine scaffold. |

| Late-Stage Functionalization | Introducing chemical modifications in the final steps of a synthesis, allowing for rapid diversification of a complex core. | Pharmacokinetics, target engagement probes. | Using the bromine atom for palladium-catalyzed cross-coupling reactions. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. springernature.comresearchgate.net For a compound like this compound, AI can be applied in several ways. Generative models, trained on vast databases of known molecules, can propose novel azetidine-containing structures with a high probability of being synthetically accessible and possessing desired biological activities. researchgate.net

Predictive models can be used to forecast the properties of virtual analogues before they are synthesized. nih.gov This includes predicting ADME (absorption, distribution, metabolism, and excretion) properties, toxicity, and binding affinity for specific targets. By using AI to prioritize which compounds to synthesize, researchers can save significant time and resources, focusing only on the most promising candidates. Reinforcement learning, a type of ML, can be used to iteratively optimize a lead compound by suggesting modifications that are predicted to improve a multi-parameter optimization score (e.g., a balance of potency, selectivity, and low toxicity). nih.gov

| AI/ML Approach | Function | Application to this compound |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Designs novel molecules from scratch or based on a starting scaffold. | Generate new, synthetically feasible azetidine-based structures with predicted activity against a specific target. |

| Quantitative Structure-Activity Relationship (QSAR) | Builds predictive models that correlate chemical structure with biological activity or physicochemical properties. | Predict the potency, solubility, or metabolic stability of virtual analogues to guide synthetic efforts. |

| Graph Neural Networks (GNNs) | Represents molecules as graphs to learn complex relationships between structure and function. nih.gov | Predict binding affinity to a target protein by analyzing the compound's graph structure in the context of the protein's binding site. |

| Retrosynthesis Prediction | Predicts a viable synthetic route for a target molecule. | Ensure that novel AI-generated designs are synthetically accessible by providing a plausible reaction pathway. nih.gov |

Collaborative Research Initiatives and Open Science Approaches in Chemical Biology

The development of high-quality chemical probes—potent, selective, and well-characterized small molecules used to study biological processes—is a resource-intensive endeavor. rsc.orgmskcc.org Future research on this compound would benefit immensely from an open science model. This involves sharing the compound, its derivatives, and all associated biological and characterization data with the broader scientific community. broadinstitute.org

Collaborative initiatives, often between academia and industry, can pool resources and expertise to accelerate the development of this compound into a valuable chemical probe. rsc.org By making the molecule and its data openly accessible through platforms like chemical probe portals or public databases, researchers from diverse fields can test it in their own systems, potentially uncovering new biological functions and therapeutic applications that would have been missed in a closed, siloed research environment. This approach maximizes the scientific value derived from the initial synthetic effort and fosters a more efficient and transparent research ecosystem. broadinstitute.org

| Platform/Initiative Type | Description | Relevance to Future Research |

|---|---|---|

| Chemical Probe Portals (e.g., Chemical Probes Portal) | Expert-curated, publicly accessible websites that provide information and recommendations on the best available chemical probes for specific targets. | A future optimized derivative could be submitted for review and, if it meets the criteria, be recommended to the global community as a high-quality probe. |

| Public Compound Repositories (e.g., PubChem, ChEMBL) | Large public databases that store chemical structures and associated biological assay data. | Depositing the structure and any screening data allows for large-scale data mining and computational modeling by other researchers. |

| Open Source Drug Discovery Consortia | Collaborative projects where scientists from around the world work together on a drug discovery project, sharing all data and results in real-time. | Initiating or joining an open consortium focused on a particular disease could rapidly advance the compound from a hit to a preclinical candidate. |

| Material Transfer Agreements (MTAs) | Standardized legal agreements that facilitate the sharing of physical research materials between institutions. | Enables the physical compound to be distributed widely for biological testing under clear and simple terms. |

Methodological Innovations in Studying Ligand-Target Interactions

Understanding precisely how a small molecule interacts with its biological target is fundamental to drug discovery. frontiersin.org A key future direction for this compound will be the application of advanced biophysical and structural biology techniques to elucidate its binding mechanism. While traditional methods provide valuable data, emerging techniques offer unprecedented levels of detail.

Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetics of binding and dissociation, while Isothermal Titration Calorimetry (ITC) can reveal the thermodynamic signature of the interaction (enthalpy and entropy). frontiersin.orgnih.gov For determining the exact binding mode, X-ray crystallography or Cryogenic Electron Microscopy (Cryo-EM) can provide atomic-resolution structures of the compound bound to its target protein. Furthermore, methods like HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) can identify which regions of a protein become more or less flexible upon ligand binding, providing clues about allosteric effects even without a high-resolution structure. Applying a suite of these innovative methods will be crucial for rationally optimizing this compound into a highly selective and potent molecule.

| Methodology | Information Obtained | Advantages | Limitations |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), association/dissociation kinetics (kon/koff). frontiersin.org | Real-time, label-free, requires small amount of protein. | Requires immobilization of the target, potential for mass transport artifacts. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. nih.gov | Provides a complete thermodynamic profile of the interaction in solution. | Requires larger quantities of pure protein and compound, lower throughput. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Binding site mapping (e.g., HSQC titration), structural changes, weak interactions. nih.gov | Atomic-level detail in solution, good for fragment screening. | Requires isotopically labeled protein, limited by protein size. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Provides the definitive atomic-level picture of the binding mode. | Requires well-diffracting crystals, which can be difficult to obtain. |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Changes in protein conformation and dynamics upon ligand binding. | Can map binding sites and allosteric effects on large proteins in solution. | Does not provide a static high-resolution structure. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(4-Bromobenzoyl)azetidine hydrochloride, and how can reaction conditions impact yield and purity?

- Methodology : The compound is synthesized via condensation of 4-bromobenzaldehyde with azetidine in ethanol/methanol under reflux (60–80°C) using acid catalysts like HCl. Key factors include:

- Catalyst choice : HCl ensures protonation of intermediates, enhancing nucleophilic attack .

- Solvent selection : Polar protic solvents (e.g., ethanol) stabilize transition states and improve solubility .

- Temperature control : Reflux prevents byproduct formation (e.g., Schiff base derivatives).

- Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization?

- NMR : H NMR confirms the azetidine ring (δ 3.5–4.5 ppm, multiplet) and bromophenyl group (δ 7.2–7.8 ppm, doublet). C NMR identifies carbonyl (C=O, ~170 ppm) and quaternary carbons .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H] at m/z 288.99 (CHBrClN) .

- X-ray Crystallography : Resolves bond angles and steric effects in the azetidine ring .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to halogenated analogs (e.g., Cl, F)?

- Comparative Reactivity :

| Halogen | Electronegativity | Bond Strength (C-X) | Nucleophilic Substitution Rate |

|---|---|---|---|

| Br | 2.96 | ~285 kJ/mol | Moderate (SN2 favored) |

| Cl | 3.16 | ~327 kJ/mol | Slower |

| F | 3.98 | ~484 kJ/mol | Negligible |

- Bromine’s lower electronegativity enhances leaving-group ability in substitution reactions (e.g., Suzuki coupling) compared to Cl/F analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

- Data Reconciliation :

- Assay Variability : Use standardized assays (e.g., IC in kinase inhibition) across studies to minimize protocol-driven discrepancies .

- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify target-specific interactions. For example, the bromophenyl group may sterically hinder binding to G-protein-coupled receptors but enhance affinity for kinase active sites .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify consensus targets .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- SAR Strategies :

- Substituent Variation : Replace bromine with electron-withdrawing groups (e.g., -NO) to modulate electron density and binding affinity .

- Ring Modifications : Introduce sp-hybridized carbons (e.g., methyl groups) to the azetidine ring to improve metabolic stability .

- In Silico Screening : Use QSAR models to predict logP and solubility, prioritizing derivatives with balanced lipophilicity (logP 2–3) .

Methodological Challenges and Solutions

Q. What are the critical pitfalls in interpreting kinetic data for azetidine derivatives, and how can they be mitigated?

- Common Issues :

- Hydrolysis Instability : The azetidine ring may hydrolyze under acidic/basic conditions, skewing kinetic measurements.

- Mitigation : Use buffered solutions (pH 7.4) and low-temperature (4°C) assays to preserve integrity .

- Statistical Validation : Apply nonlinear regression (e.g., Michaelis-Menten fitting) with bootstrapping to assess parameter confidence intervals .

Q. How to address solubility limitations in biological assays?

- Approaches :

- Co-solvents : Use DMSO (<1% v/v) to maintain solubility without denaturing proteins .

- Prodrug Design : Introduce phosphate esters to enhance aqueous solubility, which are cleaved in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.